

Cyanine 5.5 Azide: A Technical Guide to Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanine 5.5 azide	
Cat. No.:	B12403607	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine 5.5 (Cy5.5) azide in dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this near-infrared (NIR) fluorescent probe is critical for its effective use in a wide range of applications, including bioconjugation, in vivo imaging, and flow cytometry. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a discussion of the key factors influencing the solubility of cyanine dyes.

Core Data Presentation: Solubility of Cyanine 5.5 Azide

The solubility of **Cyanine 5.5 azide** is markedly different in organic solvents compared to aqueous solutions, a characteristic feature of non-sulfonated cyanine dyes. The following table summarizes the available quantitative and qualitative solubility data for **Cyanine 5.5 azide** in DMSO and water.

Solvent	Solubility	Method of Determination	Notes
DMSO	Soluble (at least 10 mM)	Supplier Data	Commercially available as a 10 mM solution, indicating high solubility. The non-polar, aprotic nature of DMSO effectively solvates the hydrophobic cyanine dye structure.
Water	Practically Insoluble (1.6 μΜ; 1.2 mg/L)	Spectrophotometry	The large hydrophobic surface area of the Cy5.5 core limits its interaction with polar water molecules, leading to very low solubility. For aqueous applications, a sulfonated version is recommended.

Experimental Protocols: Determining Dye Solubility

While specific experimental data for the solubility determination of **Cyanine 5.5 azide** is not publicly available, a standard and widely accepted method for determining the solubility of hydrophobic dyes is the equilibrium saturation method followed by spectrophotometric analysis. This protocol provides a reliable means to quantify the solubility of similar non-sulfonated cyanine dyes in both aqueous and organic solvents.

Objective:

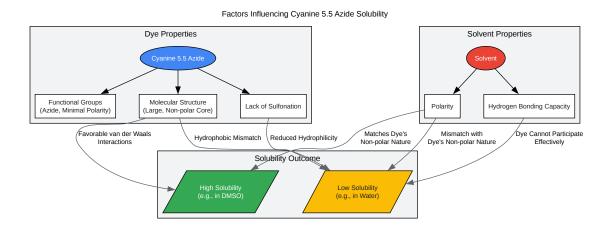
To determine the saturation solubility of **Cyanine 5.5 azide** in a given solvent (e.g., water or DMSO) at a specified temperature.

Materials:

- Cyanine 5.5 azide (solid powder)
- Solvent of interest (e.g., deionized water, anhydrous DMSO)
- Microcentrifuge tubes (e.g., 1.5 mL)
- Vortex mixer
- Thermomixer or incubator shaker
- Spectrophotometer
- Calibrated micropipettes
- Analytical balance

Methodology:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid Cyanine 5.5 azide to a series of microcentrifuge tubes.
 The exact amount should be visibly in excess of what is expected to dissolve.
 - Add a precise volume of the chosen solvent (e.g., 1 mL) to each tube.
- Equilibration:
 - Securely cap the tubes and place them in a thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples at a consistent speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Separation of Undissolved Solute:
 - After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a set duration (e.g., 15-30 minutes) to pellet the undissolved dye.



- · Preparation of Samples for Analysis:
 - Carefully aspirate a known volume of the supernatant without disturbing the pellet.
 - For highly concentrated solutions (like in DMSO), perform a serial dilution with the same solvent to bring the absorbance within the linear range of the spectrophotometer. For aqueous solutions, dilution may not be necessary.
- · Spectrophotometric Analysis:
 - Measure the absorbance of the diluted (if applicable) supernatant at the maximum absorption wavelength (λmax) of Cyanine 5.5 azide (approximately 675 nm).
 - Use the pure solvent as a blank.
- Calculation of Concentration:
 - Calculate the concentration of the dissolved Cyanine 5.5 azide using the Beer-Lambert law: A = εcl Where:
 - A is the measured absorbance
 - ε is the molar extinction coefficient of Cyanine 5.5 azide in the specific solvent (approx. 250,000 M⁻¹cm⁻¹)
 - c is the concentration (in mol/L)
 - I is the path length of the cuvette (typically 1 cm)
 - Remember to account for any dilution factors used.

Mandatory Visualization: Factors Influencing Cyanine Dye Solubility

The solubility of a cyanine dye like **Cyanine 5.5 azide** is governed by a balance of intermolecular forces between the dye and the solvent. The following diagram, generated using the DOT language, illustrates the key factors that influence this property.

Click to download full resolution via product page

Caption: Logical relationship of factors affecting Cy5.5 azide solubility.

In summary, the non-sulfonated, largely hydrophobic structure of **Cyanine 5.5 azide** dictates its high solubility in non-polar organic solvents like DMSO and its poor solubility in polar, protic solvents such as water. For applications requiring aqueous environments, the use of a sulfonated derivative of Cy5.5 is strongly recommended to ensure sufficient solubility and prevent aggregation. This guide provides the foundational knowledge for researchers to effectively utilize **Cyanine 5.5 azide** in their experimental workflows.

• To cite this document: BenchChem. [Cyanine 5.5 Azide: A Technical Guide to Solubility in DMSO and Water]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12403607#cyanine-5-5-azide-solubility-in-dmso-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com